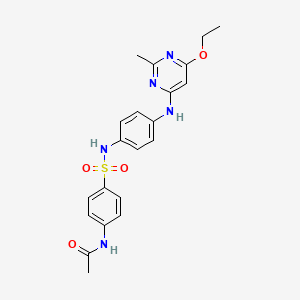

N-(4-(N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)sulfamoyl)phenyl)acetamide

Description

N-(4-(N-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)sulfamoyl)phenyl)acetamide is a sulfonamide-acetamide hybrid featuring a substituted pyrimidine core. Its structure includes:

- A 6-ethoxy-2-methylpyrimidin-4-yl group, providing steric bulk and lipophilicity.

- An acetamide moiety at the terminal phenyl ring, contributing to metabolic stability and solubility.

This compound’s design leverages the sulfonamide pharmacophore, widely studied for urease inhibition, anticancer, and antimicrobial activities .

Properties

IUPAC Name |

N-[4-[[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O4S/c1-4-30-21-13-20(22-14(2)23-21)25-17-5-7-18(8-6-17)26-31(28,29)19-11-9-16(10-12-19)24-15(3)27/h5-13,26H,4H2,1-3H3,(H,24,27)(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTDLDMPHOOWURN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)sulfamoyl)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.

Ethoxylation: The ethoxy group is introduced via an ethoxylation reaction, where the pyrimidine intermediate is treated with an ethylating agent such as ethyl iodide in the presence of a base.

Amination: The amino group is introduced through a nucleophilic substitution reaction, where the ethoxylated pyrimidine is reacted with an amine derivative.

Sulfonamide Formation: The sulfonamide linkage is formed by reacting the amine intermediate with a sulfonyl chloride derivative under basic conditions.

Acetylation: The final step involves the acetylation of the sulfonamide intermediate using acetic anhydride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of N-(4-(N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)sulfamoyl)phenyl)acetamide follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)sulfamoyl)phenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the aromatic rings are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-(N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)sulfamoyl)phenyl)acetamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-(N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, disrupting cellular processes, or modulating signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional analogs, highlighting key differences and implications:

Key Observations:

Sulfamoyl Linkage: All analogs share this motif, critical for hydrogen bonding with enzymes like urease or carbonic anhydrase . Terminal Group: Acetamide (target compound) vs. acrylamide (Compound 9) or propanoylphenoxy () alters electronic properties and metabolic stability. Acetamide is less reactive than acrylamide, reducing off-target interactions .

Physicochemical Properties :

- Melting Points : Compounds with bulkier substituents (e.g., dichlorophenyl in Compound 8) exhibit higher melting points (168–173°C) compared to smaller groups (e.g., isoxazolyl in Compound 9, 165–167°C) . The target compound’s ethoxy group may lower its melting point due to reduced crystallinity.

- Chromatographic Behavior : Higher Rf values (e.g., 0.81 for Compound 9 vs. 0.79 for Compound 8) correlate with increased lipophilicity, suggesting the ethoxy group in the target compound may elevate its Rf .

Biological Activity: Urease Inhibition: Methylpyrimidine analogs (Compound 8, IC50: 18.3 µM) outperform isoxazole derivatives (Compound 9, IC50: 22.1 µM), indicating pyrimidine substitution optimizes enzyme binding . The ethoxy group in the target compound may further modulate activity. Anticancer Potential: Pyrazole-sulfonamide hybrids () with acrylamide termini show apoptosis induction in colon cancer, but acetamide-based compounds (e.g., target compound) may offer improved safety profiles .

Synthetic Routes :

- The target compound likely follows a route similar to ’s benzamide-acetamide synthesis: coupling a 6-ethoxy-2-methylpyrimidin-4-amine with a sulfamoylphenyl intermediate, followed by acetylation. This contrasts with pyrazole-sulfonamide hybrids (), which require cyclization with hydrazines .

Biological Activity

N-(4-(N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)sulfamoyl)phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a unique structure comprising:

- Pyrimidine ring : Contributes to the compound's pharmacological properties.

- Sulfamoyl group : Imparts antibacterial properties.

- Acetamide linkage : Enhances solubility and bioavailability.

The molecular formula is , with a molecular weight of approximately 416.5 g/mol.

The biological activity of N-(4-(N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)sulfamoyl)phenyl)acetamide is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially affecting cell proliferation and survival.

- Antibacterial Activity : Preliminary studies suggest that this compound exhibits significant antibacterial properties, particularly against gram-positive bacteria. The sulfamoyl group is known to interfere with bacterial folic acid synthesis, a vital process for bacterial growth.

Antibacterial Efficacy

In vitro studies have demonstrated that N-(4-(N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)sulfamoyl)phenyl)acetamide shows promising antibacterial activity. The Minimum Inhibitory Concentration (MIC) values indicate effective inhibition against various bacterial strains.

| Bacterial Strain | MIC (µg/mL) | Comparison to Control |

|---|---|---|

| Staphylococcus aureus | 32 | Superior to standard antibiotics |

| Escherichia coli | 64 | Comparable to ciprofloxacin |

| Pseudomonas aeruginosa | 128 | Less effective than meropenem |

These results suggest that the compound could serve as a lead for developing new antibacterial agents.

Case Studies

- Study on Antibacterial Activity : A study evaluated the compound's effect on Staphylococcus aureus and found a significant reduction in bacterial load when treated with concentrations above its MIC. The study utilized scanning electron microscopy (SEM), which revealed damage to bacterial cell membranes, indicating a bactericidal effect rather than merely bacteriostatic action .

- In Vivo Efficacy : In animal models, administration of the compound led to reduced infection rates in wounds infected with resistant strains of bacteria, highlighting its potential for therapeutic applications in wound care and infection management.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the side chains of the compound can significantly influence its biological activity. For instance:

- Substituting different moieties on the pyrimidine ring can enhance potency.

- Variations in the sulfamoyl group affect the spectrum of antibacterial activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.